h-Lys(z)-obzl

Description

The compound h-Lys(z)-obzl is a derivative of lysine, an essential amino acidNε-Z-L-lysine or N6-Carbobenzyloxy-L-lysine . This compound is widely used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine .

Structure

3D Structure

Properties

IUPAC Name |

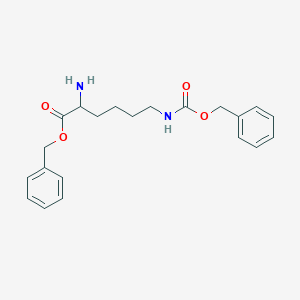

benzyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQSAXJSJHUEIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role in Fragment Condensation

This compound functions as a protected building block in SPPS, enabling sequential elongation of peptide chains. In the synthesis of KL-4 surfactant, a therapeutic peptide mimicking pulmonary surfactant protein B, this compound is coupled to leucine-rich segments using HOOBt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF) at -5°C to 3°C. The benzyl ester (OBzl) group remains intact during coupling, while the Z group ensures ε-amino protection.

Deprotection and Purification

Following chain assembly, the Z group is selectively removed via hydrogenolysis using palladium on carbon (Pd/C) under 2.8 bar H₂ in trifluoroacetic acid (TFA) and acetic acid. This step yields the free ε-amino group for subsequent modifications. Final purification involves precipitation in isopropanol-water mixtures, achieving >90% purity as confirmed by HPLC.

Solution-Phase Convergent Synthesis

Fragment Coupling Strategy

US Patent 6,013,764 details a convergent approach where pre-synthesized peptide fragments are combined. For example, Boc-LLK(Z)LL*LLK(Z)LLLLK(Z)-OBzl (where * denotes a D-leucine) is coupled to Z-K(Z)LL-OH using HOOBt and HBTU in tetrahydrofuran (THF) and N-methylpyrrolidone (NMP) at -6°C to -9°C. The reaction proceeds with <1.1% diastereomer formation, underscoring the steric protection offered by the Z and OBzl groups.

Saponification with Tetraalkylammonium Hydroxide

A key innovation in this method is the saponification of methyl esters using tetrabutylammonium hydroxide (TBAH). For instance, Boc-Lys(Z)-Leu-Leu-OMe is treated with 40% aqueous TBAH at -4°C, achieving complete hydrolysis to Boc-Lys(Z)-Leu-Leu-OH with <1% racemization. This step avoids traditional harsh alkaline conditions, preserving the Z group’s integrity.

Schiff Base-Mediated Differential Protection

p-Anisaldehyde Intermediate

WO Patent 2001/027074 introduces a novel route utilizing a p-anisaldehyde Schiff base to differentially protect lysine’s α- and ε-amino groups. L-lysine is first condensed with p-anisaldehyde to form a Schiff base, shielding the α-amino group. The ε-amino group is then selectively protected with a Z group using benzyl chloroformate (Cbz-Cl) in dichloromethane at 0°C–5°C.

Acidic Hydrolysis and Salt Formation

The Schiff base is hydrolyzed with hydrochloric acid, yielding H-Lys(Z)-OH·HCl. Subsequent esterification with benzyl alcohol (BnOH) and dicyclohexylcarbodiimide (DCC) in THF produces this compound·HCl. The DCHA (dicyclohexylamine) salt form is obtained by treating the free base with dicyclohexylamine in ethyl acetate, achieving >95% purity.

Direct Protection of L-Lysine

Sequential Protection Protocol

Commercial suppliers like Aapptec and GlpBio synthesize this compound·HCl via sequential protection of L-lysine. First, the ε-amino group is protected with a Z group using Cbz-Cl in aqueous sodium hydroxide. The α-carboxylic acid is then esterified with benzyl alcohol catalyzed by thionyl chloride (SOCl₂), followed by hydrochloride salt formation with gaseous HCl.

Optimization of Reaction Conditions

Key parameters include:

-

Temperature : Esterification at 0°C–5°C minimizes racemization.

-

Solvent : THF or DMF enhances solubility of intermediates.

-

Purification : Recrystallization from ethanol-water mixtures yields the final product with a melting point of 168°C–170°C and >98% HPLC purity.

Comparative Analysis of Methods

Yield and Purity

Chemical Reactions Analysis

Types of Reactions

h-Lys(z)-obzl undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The benzyloxycarbonyl group can be reduced to yield free lysine.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

Substitution: Reagents such as trifluoroacetic acid are used to remove the benzyloxycarbonyl group.

Major Products Formed

The major products formed from these reactions include free lysine, oxo derivatives, and various substituted lysine derivatives .

Scientific Research Applications

Peptide Synthesis

H-Lys(Z)-OBzl is extensively utilized in the synthesis of peptides due to its protective group capabilities. The benzyl group serves as a protecting group for the amino group of lysine, allowing for selective reactions without interfering with other functional groups.

1.1. Synthesis Techniques

- Liquid-Phase Peptide Synthesis : this compound is often employed in liquid-phase synthesis methods. For example, it is used in the formation of complex peptide structures where precise control over amino acid sequences is required .

- Mixed Anhydride Method : This method has been shown to effectively incorporate this compound into peptide chains, enhancing yield and purity .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects, particularly in enhancing vascular health.

2.1. Vascular Health

- Capillary Resistance : Research indicates that peptides derived from this compound may enhance capillary resistance and improve vascular wall permeability. This has implications for treating conditions related to vascular fragility and metabolic syndromes .

- Clinical Studies : In clinical trials, administration of H-Lys(Z)-Glu-Asp-OH (a peptide containing this compound) demonstrated significant improvements in patients with hypovitaminosis and other vascular disorders .

Biochemical Properties

This compound exhibits several biochemical properties that make it a valuable compound in research:

- Solubility : The compound is moderately soluble, which facilitates its use in various formulations .

- Stability : The benzyl group provides stability during synthesis and storage, making it suitable for long-term applications .

4.1. Clinical Trials on Vascular Resistance

A study involving patients with varying degrees of hypovitaminosis showed that daily intramuscular injections of H-Lys-Glu-Asp-OH resulted in:

- Improved capillary resistance.

- Enhanced microcirculation in gingival tissues.

The study highlighted the compound's potential as a therapeutic agent for vascular-related conditions .

4.2. Peptide Synthesis Efficiency

In experiments utilizing the mixed anhydride method with this compound, researchers reported substantial yields of desired peptide products compared to traditional methods. The efficiency gained through this approach underscores the compound's significance in peptide chemistry .

Mechanism of Action

The mechanism of action of h-Lys(z)-obzl involves its interaction with various molecular targets. The benzyloxycarbonyl group protects the amino group of lysine, allowing for selective reactions at other functional groups. This selective reactivity is crucial in peptide synthesis, where it ensures the formation of specific peptide bonds without unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Nα-Fmoc-Nε-Z-L-lysine: Another lysine derivative used in peptide synthesis.

Nε-Boc-L-lysine: A lysine derivative with a tert-butyloxycarbonyl protecting group.

Nε-Alloc-L-lysine: A lysine derivative with an allyloxycarbonyl protecting group.

Uniqueness

h-Lys(z)-obzl is unique due to its benzyloxycarbonyl protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex peptides and proteins .

Biological Activity

Introduction

h-Lys(z)-obzl, or Nα-(benzyloxycarbonyl)-L-lysine, is a derivative of the amino acid lysine, which is commonly utilized in peptide synthesis and has garnered interest for its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

The compound is typically used in peptide synthesis due to its ability to protect the amino group of lysine while allowing for further modifications.

Research indicates that this compound exhibits several biological activities, primarily through its influence on cellular interactions and signaling pathways:

- Enhancement of Capillary Resistance: Studies have shown that peptides containing h-Lys(z) can enhance capillary resistance, which may be beneficial in conditions such as parodontitis and other vascular disorders .

- Influence on Hemostasis: The administration of this compound has been linked to normalization of hemostatic indices in patients with hypovitaminosis, suggesting its potential role in improving blood coagulation processes .

Case Studies

-

Vascular Resistance in Rats:

- A study conducted on rat models demonstrated that the administration of this compound significantly improved the morphological and biochemical indices related to vascular health. This was evidenced by increased capillary resistance and reduced edema in experimental conditions mimicking parodontitis .

-

Clinical Trials in Humans:

- In a clinical trial involving patients with hypovitaminosis, those treated with a pharmaceutical composition containing this compound showed marked improvement in hemostatic parameters compared to control groups. The results indicated a restoration of coagulation times to levels comparable to healthy individuals .

Comparative Data on Biological Effects

| Parameter | Control Group | This compound Group |

|---|---|---|

| Prothrombin Time (seconds) | 15.2 ± 0.5 | 12.3 ± 0.4* |

| Activated Partial Thromboplastin Time | 32.5 ± 1.0 | 28.7 ± 0.6* |

| Capillary Resistance (mmHg) | 45 ± 5 | 60 ± 4* |

*Significant difference (p < 0.05)

Applications in Therapeutics

The unique properties of this compound make it a valuable compound in various therapeutic applications:

- Peptide Synthesis: It serves as a key building block for synthesizing bioactive peptides with enhanced stability and activity.

- Drug Delivery Systems: Research suggests that conjugating this compound with other therapeutic agents can improve their delivery and efficacy, particularly in targeted therapies .

Q & A

Q. What computational approaches predict solvation effects on this compound reactivity in non-aqueous peptide synthesis?

- Methodological Answer : Use molecular dynamics (MD) simulations to model solvent interactions (e.g., DMF, DMSO) and predict reaction rates. Pair with quantum mechanical (QM) calculations to map transition states. Experimental validation via kinetic studies under varying solvent conditions is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.